molecular formula C18H20ClN3OS2 B4586858 N-(4-chloro-3-methylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

N-(4-chloro-3-methylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No.: B4586858
M. Wt: 394.0 g/mol
InChI Key: OFCRLAINVDLPQB-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C18H20ClN3OS2 and its molecular weight is 394.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0736323 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antioxidant Activities

Research has shown that thiosemicarbazone derivatives, including structures similar to N-(4-chloro-3-methylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide, exhibit significant antibacterial and antioxidant properties. For instance, novel thiosemicarbazones have demonstrated excellent inhibition potency against Gram-positive pathogens such as Enterococcus faecalis and Staphylococcus aureus at low concentrations. These compounds also possess antioxidant activity against radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, highlighting their potential as therapeutic agents with dual antibacterial and antioxidant capacities (A. Karaküçük-İyidoğan et al., 2014).

Corrosion Inhibition

The derivatives of thiosemicarbazones, such as 2-benzylidene-N-phenylhydrazinecarbothioamide and its analogs, have been successfully synthesized and shown to act as efficient organic corrosion inhibitors for mild steel in acidic mediums. These compounds exhibit high inhibition efficiency, which can reach up to 93.38%, suggesting their utility in protecting metals against corrosion. This is particularly relevant for industries where metal longevity and durability are critical (F. H. Zaidon et al., 2021).

Synthesis of Novel Organic Compounds

Thiosemicarbazide derivatives have been used as precursors in the synthesis of a wide range of novel organic compounds. For example, reactions involving N-(3-chlorophenyl)hydrazinecarbothioamide have led to the creation of various arylidene-hydrazinyl-thiazolines and their precursors, showcasing the versatility of these compounds in organic synthesis. Such research opens up new pathways for developing pharmaceuticals and materials with improved properties (E. Ramadan, 2019).

Biomedical Applications

In the context of biomedical research, certain thiosemicarbazone derivatives have been explored for their potential therapeutic applications. For instance, studies have identified compounds with hypoglycemic activity, suggesting their usefulness in managing blood sugar levels. This indicates the potential of thiosemicarbazone derivatives in developing new treatments for diabetes (M. Chaubey & S. N. Pandeya, 1989).

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS2/c1-12-3-5-14(6-4-12)10-25-11-17(23)21-22-18(24)20-15-7-8-16(19)13(2)9-15/h3-9H,10-11H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCRLAINVDLPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.